molecular formula C22H18N4S B498869 4-Benzyl-1-benzylsulfanyl-[1,2,4]triazolo[4,3-a]benzimidazole

4-Benzyl-1-benzylsulfanyl-[1,2,4]triazolo[4,3-a]benzimidazole

Cat. No.: B498869
M. Wt: 370.5g/mol
InChI Key: PROGWDSVVGHALZ-UHFFFAOYSA-N
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Description

4-Benzyl-1-benzylsulfanyl-[1,2,4]triazolo[4,3-a]benzimidazole is a heterocyclic compound that belongs to the class of triazolobenzimidazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a benzimidazole ring, with benzyl and benzylthio substituents at specific positions.

Preparation Methods

The synthesis of 4-Benzyl-1-benzylsulfanyl-[1,2,4]triazolo[4,3-a]benzimidazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-mercaptobenzimidazole with benzyl bromide in the presence of a base can yield the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity. The use of catalysts and specific solvents can also play a crucial role in the synthesis process .

Chemical Reactions Analysis

4-Benzyl-1-benzylsulfanyl-[1,2,4]triazolo[4,3-a]benzimidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

4-Benzyl-1-benzylsulfanyl-[1,2,4]triazolo[4,3-a]benzimidazole has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of other heterocyclic compounds. In biology and medicine, it has shown promising activity as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with specific enzymes and receptors makes it a potential candidate for drug development. Additionally, it has applications in the field of materials science, where it can be used in the design of novel materials with specific properties .

Mechanism of Action

The mechanism of action of 4-Benzyl-1-benzylsulfanyl-[1,2,4]triazolo[4,3-a]benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The molecular pathways involved in these effects depend on the specific target and the nature of the interaction .

Comparison with Similar Compounds

4-Benzyl-1-benzylsulfanyl-[1,2,4]triazolo[4,3-a]benzimidazole can be compared with other similar compounds, such as 1,2,4-triazoles and benzimidazoles. These compounds share structural similarities but differ in their substituents and specific biological activities. For instance, 1,2,4-triazoles are known for their antifungal and antiviral properties, while benzimidazoles are widely used as antiparasitic agents.

Properties

Molecular Formula

C22H18N4S

Molecular Weight

370.5g/mol

IUPAC Name

4-benzyl-1-benzylsulfanyl-[1,2,4]triazolo[4,3-a]benzimidazole

InChI

InChI=1S/C22H18N4S/c1-3-9-17(10-4-1)15-25-19-13-7-8-14-20(19)26-21(25)23-24-22(26)27-16-18-11-5-2-6-12-18/h1-14H,15-16H2

InChI Key

PROGWDSVVGHALZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N4C2=NN=C4SCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N4C2=NN=C4SCC5=CC=CC=C5

Origin of Product

United States

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